Trk-IN-8

Description

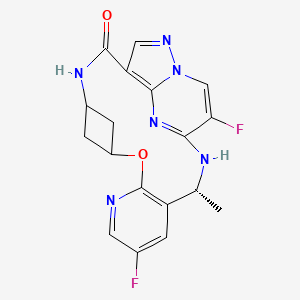

Structure

3D Structure

Properties

Molecular Formula |

C18H16F2N6O2 |

|---|---|

Molecular Weight |

386.4 g/mol |

IUPAC Name |

(14R)-11,17-difluoro-14-methyl-7-oxa-3,9,15,19,20,23-hexazapentacyclo[14.5.2.14,6.08,13.019,22]tetracosa-1(22),8(13),9,11,16(23),17,20-heptaen-2-one |

InChI |

InChI=1S/C18H16F2N6O2/c1-8-12-2-9(19)5-21-18(12)28-11-3-10(4-11)24-17(27)13-6-22-26-7-14(20)15(23-8)25-16(13)26/h2,5-8,10-11H,3-4H2,1H3,(H,23,25)(H,24,27)/t8-,10?,11?/m1/s1 |

InChI Key |

JXLZJPYLDDSEQF-MFAVDMRSSA-N |

Isomeric SMILES |

C[C@@H]1C2=C(N=CC(=C2)F)OC3CC(C3)NC(=O)C4=C5N=C(N1)C(=CN5N=C4)F |

Canonical SMILES |

CC1C2=C(N=CC(=C2)F)OC3CC(C3)NC(=O)C4=C5N=C(N1)C(=CN5N=C4)F |

Origin of Product |

United States |

Foundational & Exploratory

Trk-IN-8: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the mechanism of action of Trk-IN-8, a potent inhibitor of Tropomyosin receptor kinases (Trks). While specific details regarding the chemical structure, comprehensive kinase selectivity, and binding mode of this compound are not extensively available in public literature, this document synthesizes the existing data and places it within the broader context of Trk signaling and inhibitor characterization. The guide covers the known inhibitory activity of this compound, the fundamental Trk signaling pathways, and generalized experimental protocols for the biochemical and cellular characterization of Trk inhibitors. This information is intended to serve as a valuable resource for researchers and drug development professionals working on Trk-targeted therapies.

Introduction to Tropomyosin Receptor Kinases (Trks)

The Tropomyosin receptor kinase (Trk) family, consisting of TrkA, TrkB, and TrkC, are single-pass transmembrane receptor tyrosine kinases.[1][2] These receptors are crucial for the development and function of the nervous system, regulating processes such as neuronal survival, differentiation, and synaptic plasticity.[1][3] The activation of Trk receptors is initiated by the binding of their cognate neurotrophin ligands: Nerve Growth Factor (NGF) for TrkA, Brain-Derived Neurotrophic Factor (BDNF) and Neurotrophin-4 (NT-4) for TrkB, and Neurotrophin-3 (NT-3) for TrkC.[2][4]

Ligand binding induces receptor dimerization and autophosphorylation of specific tyrosine residues within the intracellular kinase domain.[5] This phosphorylation creates docking sites for various adaptor proteins and enzymes, leading to the activation of downstream signaling cascades, primarily the Ras/MAPK, PI3K/AKT, and PLCγ pathways.[1][3][4] Dysregulation of Trk signaling, often through chromosomal rearrangements leading to oncogenic fusion proteins, has been identified as a key driver in a variety of cancers.[4] This has established the Trk family as a significant target for cancer therapy.

This compound: A Potent Trk Inhibitor

This compound has been identified as a potent inhibitor of Trk kinases. The available quantitative data on its inhibitory activity is summarized below.

Biochemical Potency

The inhibitory activity of this compound has been quantified against wild-type and mutant forms of Trk kinases. The half-maximal inhibitory concentration (IC50) values are presented in Table 1.

| Target Kinase | IC50 (nM) |

| TrkA | 0.42 |

| TrkA (G595R) | 0.89 |

| TrkC (G623R) | 1.5 |

| Table 1: Biochemical inhibitory activity of this compound against select Trk kinases. |

Mechanism of Action: Trk Signaling Pathways

This compound exerts its effects by inhibiting the kinase activity of Trk receptors, thereby blocking the initiation of downstream signaling pathways that are critical for cell survival and proliferation. The three major signaling cascades initiated by Trk activation are depicted below.

Ras/MAPK Pathway

This pathway is centrally involved in cell proliferation and differentiation. Upon Trk activation, adaptor proteins like Shc and Grb2 are recruited, leading to the activation of the GTPase Ras. Ras, in turn, activates a kinase cascade involving Raf, MEK, and ERK. Activated ERK translocates to the nucleus to regulate gene expression.[1][3]

References

- 1. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Insights into Current Tropomyosin Receptor Kinase (TRK) Inhibitors: Development and Clinical Application - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. m.youtube.com [m.youtube.com]

- 5. researchgate.net [researchgate.net]

Trk-IN-8: An In-Depth Inhibitor Profile and Selectivity Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Tropomyosin receptor kinase (Trk) family, comprising TrkA, TrkB, and TrkC, are receptor tyrosine kinases pivotal in neuronal development, survival, and function.[1] Dysregulation of Trk signaling is implicated in various cancers and neurological disorders, making Trk inhibitors a significant area of therapeutic research. This technical guide provides a detailed profile of Trk-IN-8, a potent Trk inhibitor, focusing on its biochemical activity, selectivity, and cellular effects. While comprehensive public data on this compound is limited, this document consolidates available information and presents standardized protocols for its characterization.

Biochemical Activity and Selectivity of this compound

This compound has demonstrated potent inhibitory activity against wild-type and mutant forms of Trk kinases. The available data on its half-maximal inhibitory concentration (IC50) is summarized below.

| Kinase Target | IC50 (nM) |

| TrkA | 0.42 |

| TrkA (G595R) | 0.89 |

| TrkC (G623R) | 1.5 |

| Table 1: Biochemical Potency of this compound |

A comprehensive kinase selectivity profile for this compound against a broad panel of kinases is not publicly available at this time. Such a profile is crucial for understanding its off-target effects and overall therapeutic window.

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are generalized and would require optimization for specific experimental conditions.

Biochemical Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This assay quantifies kinase activity by measuring the amount of ADP produced during the phosphorylation reaction.

Materials:

-

This compound

-

Recombinant Trk kinase (e.g., TrkA, TrkB, TrkC)

-

Substrate peptide (e.g., Poly (Glu, Tyr) 4:1)

-

ATP

-

Kinase buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl₂, 0.1mg/mL BSA, 50µM DTT)

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

Microplate reader

Procedure:

-

Compound Preparation: Prepare serial dilutions of this compound in kinase buffer.

-

Reaction Setup: In a 384-well plate, add 1 µL of the diluted this compound or vehicle (DMSO).

-

Add 2 µL of the Trk kinase solution.

-

Add 2 µL of a solution containing the substrate and ATP.

-

Incubation: Incubate the reaction mixture at room temperature for 60 minutes.

-

ADP Detection:

-

Add 5 µL of ADP-Glo™ Reagent and incubate for 40 minutes at room temperature.

-

Add 10 µL of Kinase Detection Reagent and incubate for 30 minutes at room temperature.

-

-

Data Acquisition: Measure luminescence using a microplate reader.

-

Data Analysis: Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.

Cellular Proliferation Assay (CCK-8 Assay)

This assay measures the number of viable cells to determine the antiproliferative effect of an inhibitor.

Materials:

-

Cancer cell line with Trk fusion or overexpression (e.g., KM12)

-

Cell culture medium and supplements

-

This compound

-

Cell Counting Kit-8 (CCK-8)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with serial dilutions of this compound for 72 hours.

-

CCK-8 Addition: Add 10 µL of CCK-8 solution to each well.

-

Incubation: Incubate the plate for 1-4 hours at 37°C.

-

Data Acquisition: Measure the absorbance at 450 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to vehicle-treated cells and determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation).

Western Blotting for Trk Phosphorylation

This technique is used to assess the inhibition of Trk autophosphorylation in a cellular context.

Materials:

-

Cancer cell line with Trk fusion or overexpression

-

This compound

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Primary antibodies (anti-phospho-TrkA/B/C, anti-total-TrkA/B/C, anti-β-actin)

-

HRP-conjugated secondary antibody

-

ECL detection reagent

-

SDS-PAGE gels and blotting apparatus

Procedure:

-

Cell Treatment: Treat cells with various concentrations of this compound for a specified time (e.g., 2 hours).

-

Cell Lysis: Lyse the cells with ice-cold lysis buffer.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE and Transfer:

-

Separate equal amounts of protein on an SDS-PAGE gel.

-

Transfer the proteins to a PVDF or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat dry milk or BSA in TBST.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection: Visualize the protein bands using an ECL detection reagent and an imaging system.

-

Analysis: Quantify the band intensities to determine the level of Trk phosphorylation relative to total Trk and the loading control.

Signaling Pathways and Experimental Workflows

Caption: Trk Signaling Pathway and Inhibition by this compound.

Caption: Biochemical Kinase Inhibition Assay Workflow.

Caption: Western Blotting Workflow for p-Trk.

References

An In-Depth Technical Guide to the Binding Affinity of Entrectinib to TRKA, TRKB, and TRKC

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding affinity of the pan-Trk inhibitor, Entrectinib, to the Tropomyosin receptor kinase (Trk) family members: TRKA, TRKB, and TRKC. This document includes quantitative binding data, a detailed experimental protocol for determining inhibitor potency, and visualizations of the associated signaling pathways.

Quantitative Binding Affinity of Entrectinib

Entrectinib is a potent inhibitor of the Trk family of receptor tyrosine kinases. Its inhibitory activity is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the kinase activity by 50%. The IC50 values for Entrectinib against TRKA, TRKB, and TRKC are summarized in the table below.

| Target Kinase | Entrectinib IC50 (nM) |

| TRKA | 1 |

| TRKB | 3 |

| TRKC | 5 |

These values are based on enzymatic assays and demonstrate the high potency of Entrectinib against all three Trk receptors.[1][2][3]

Experimental Protocol: TR-FRET Kinase Inhibition Assay

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays are a common and robust method for determining the potency of kinase inhibitors. This in vitro assay measures the inhibition of kinase activity by quantifying the phosphorylation of a substrate.

Principle of the Assay

The TR-FRET kinase assay is a competitive immunoassay. A specific antibody labeled with a long-lifetime fluorescent donor (e.g., Europium) and a substrate labeled with a fluorescent acceptor (e.g., a far-red fluorophore) are used. When the kinase phosphorylates the substrate, the phospho-specific antibody binds to the phosphorylated substrate, bringing the donor and acceptor fluorophores into close proximity. Excitation of the donor fluorophore results in energy transfer to the acceptor, which then emits light at a specific wavelength. In the presence of an inhibitor, kinase activity is reduced, leading to less substrate phosphorylation and a decrease in the FRET signal.

Materials and Reagents

-

Recombinant human TRKA, TRKB, or TRKC enzyme

-

TRK-specific substrate (e.g., a biotinylated peptide)

-

ATP (Adenosine triphosphate)

-

Europium-labeled anti-phosphotyrosine antibody

-

Streptavidin-labeled acceptor fluorophore (e.g., allophycocyanin)

-

Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

-

Test inhibitor (Entrectinib) serially diluted in DMSO

-

384-well low-volume microplates

-

TR-FRET compatible plate reader

Assay Procedure

-

Compound Preparation: Prepare a serial dilution of Entrectinib in DMSO. A typical starting concentration is 10 mM, with 1:3 serial dilutions.

-

Reagent Preparation:

-

Prepare the kinase solution in assay buffer to the desired concentration.

-

Prepare the substrate and ATP solution in assay buffer. The final ATP concentration should be close to its Km value for the specific kinase.

-

Prepare the detection mix containing the Europium-labeled antibody and the streptavidin-labeled acceptor in a suitable detection buffer.

-

-

Assay Plate Setup:

-

Add a small volume (e.g., 2.5 µL) of the serially diluted Entrectinib or DMSO (for control wells) to the assay plate.

-

Add the kinase solution (e.g., 2.5 µL) to all wells.

-

Initiate the kinase reaction by adding the substrate/ATP mixture (e.g., 5 µL) to all wells.

-

-

Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes) to allow the kinase reaction to proceed.

-

Detection: Stop the kinase reaction by adding the detection mix (e.g., 10 µL) to all wells. This mixture typically contains EDTA to chelate Mg2+ and halt the enzymatic reaction.

-

Final Incubation: Incubate the plate at room temperature for a further period (e.g., 60 minutes) to allow for antibody-antigen binding.

-

Data Acquisition: Read the plate on a TR-FRET compatible plate reader, measuring the emission at both the donor and acceptor wavelengths.

-

Data Analysis:

-

Calculate the TR-FRET ratio (acceptor emission / donor emission).

-

Plot the TR-FRET ratio against the logarithm of the inhibitor concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Signaling Pathways

The Trk receptors are activated by neurotrophins, leading to the activation of several downstream signaling cascades that are crucial for neuronal survival, differentiation, and synaptic plasticity.[4][5][6] The primary signaling pathways initiated by TRKA, TRKB, and TRKC are largely conserved, though subtle differences in downstream effector recruitment and signaling dynamics can lead to distinct biological outcomes.

TRKA Signaling Pathway

TRKA is the high-affinity receptor for Nerve Growth Factor (NGF).[7] Upon NGF binding, TRKA dimerizes and autophosphorylates, creating docking sites for adaptor proteins that activate downstream pathways.

TRKB Signaling Pathway

TRKB is the primary receptor for Brain-Derived Neurotrophic Factor (BDNF) and Neurotrophin-4 (NT-4).[8] Its activation is critical for synaptic plasticity and neuronal survival.

TRKC Signaling Pathway

TRKC is preferentially activated by Neurotrophin-3 (NT-3) and plays a significant role in proprioceptive neuron development and survival.[9][10]

Experimental Workflow for Kinase Inhibition Assay

The following diagram illustrates the general workflow for determining the IC50 of an inhibitor using a TR-FRET based assay.

References

- 1. TRK inhibitors in TRK fusion-positive cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. TRK Inhibitor Activity and Resistance in TRK Fusion-Positive Cancers in Adults - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Frontiers | Regulation of neurotrophin receptor (Trk) signaling: suppressor of cytokine signaling 2 (SOCS2) is a new player [frontiersin.org]

- 6. Biogenesis and Function of the NGF/TrkA Signaling Endosome - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Nerve Growth Factor Receptor TrkA, a New Receptor in Insulin Signaling Pathway in PC12 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Tropomyosin receptor kinase B (TrkB) signalling: targeted therapy in neurogenic tumours - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Tropomyosin receptor kinase C - Wikipedia [en.wikipedia.org]

- 10. Reactome | Signaling by NTRK3 (TRKC) [reactome.org]

An In-depth Technical Guide on the Discovery and Development of Tropomyosin Receptor Kinase (Trk) Inhibitors

Disclaimer: Extensive searches of scientific literature and public databases did not yield information on a specific molecule designated "Trk-IN-8." The following guide provides a comprehensive overview of the discovery, synthesis, and evaluation of the broader class of Tropomyosin Receptor Kinase (Trk) inhibitors, a significant area of research in oncology.

Tropomyosin receptor kinases (TRKs) are a family of receptor tyrosine kinases that play a crucial role in the development and function of the nervous system.[1][2][3] The family includes three members: TrkA, TrkB, and TrkC, encoded by the NTRK1, NTRK2, and NTRK3 genes, respectively.[1][3] In various cancers, chromosomal rearrangements can lead to NTRK gene fusions, resulting in the production of chimeric TRK fusion proteins.[3][4][5] These fusion proteins are constitutively active, meaning they are always "on," leading to uncontrolled cell growth, proliferation, and survival, which drives tumorigenesis.[5][6] This makes TRK fusion proteins compelling targets for cancer therapy.

The development of small-molecule inhibitors that target the ATP-binding site of the TRK kinase domain has led to significant breakthroughs in the treatment of NTRK fusion-positive cancers.[7] Two first-generation TRK inhibitors, larotrectinib and entrectinib, have received regulatory approval for the treatment of a wide range of solid tumors harboring NTRK gene fusions, marking a significant step in tumor-agnostic cancer therapy.[2][4][8]

Core Signaling Pathways

TRK receptors, upon activation by their neurotrophin ligands (or constitutively in the case of fusion proteins), trigger several downstream signaling cascades that are critical for cell survival and proliferation. The two major pathways are the RAS/RAF/MEK/ERK (MAPK) pathway and the PI3K/AKT/mTOR pathway.[1][3]

-

RAS/RAF/MEK/ERK Pathway: This pathway is primarily involved in regulating cell proliferation, differentiation, and survival.[1][9]

-

PI3K/AKT/mTOR Pathway: This cascade is a key regulator of cell growth, survival, and metabolism.[1][9]

-

PLCγ Pathway: Activation of Phospholipase C gamma (PLCγ) leads to the production of diacylglycerol (DAG) and inositol trisphosphate (IP3), which in turn activate Protein Kinase C (PKC) and calcium signaling, influencing cell growth and differentiation.[1][10]

Below is a diagram illustrating the core TRK signaling pathways.

Caption: Simplified diagram of the major TRK signaling pathways.

Quantitative Data of Representative TRK Inhibitors

The discovery and development of TRK inhibitors have yielded several potent compounds. The table below summarizes the in vitro potency of some key first and next-generation TRK inhibitors against the TRK kinase family and in cellular models.

| Compound | Target(s) | IC50 (nM) | Cellular Potency (IC50, nM) | Cell Line | Reference |

| Larotrectinib (LOXO-101) | Pan-TRK | TRKA: <10, TRKB: <10, TRKC: <10 | 2 - 20 | KM-12 (colorectal carcinoma) | [7] |

| Entrectinib | Pan-TRK, ALK, ROS1 | TRKA: 1, TRKB: 3, TRKC: 5 | Not Specified | Not Specified | [3] |

| Selitrectinib (LOXO-195) | Next-gen Pan-TRK | Active against resistance mutations | Not Specified | Not Specified | [11] |

| Repotrectinib | Next-gen Pan-TRK, ROS1, ALK | Active against resistance mutations | Not Specified | Not Specified | [11] |

| Compound C3 | TRKA | 6.5 | Not Specified | KM-12 (colorectal carcinoma) | [4] |

| Compound C4 | TRKA | 5.0 | Not Specified | Not Specified | [4] |

| Compound C6 | TRKA | 7.0 | Not Specified | Not Specified | [4] |

IC50 (Half-maximal inhibitory concentration) values represent the concentration of a drug that is required for 50% inhibition in vitro.

Experimental Protocols

The characterization of TRK inhibitors involves a series of in vitro and cell-based assays to determine their potency, selectivity, and mechanism of action.

In Vitro Kinase Inhibition Assay

Objective: To determine the direct inhibitory activity of a compound against purified TRK kinase domains.

Methodology:

-

Reagents: Recombinant human TRKA, TRKB, and TRKC kinase domains, a suitable peptide or protein substrate (e.g., a generic tyrosine kinase substrate like poly(Glu, Tyr)4:1), ATP (often radiolabeled with ³²P or ³³P), and the test inhibitor at various concentrations.

-

Procedure:

-

The kinase, substrate, and inhibitor are pre-incubated in a reaction buffer.

-

The kinase reaction is initiated by the addition of ATP.

-

The reaction is allowed to proceed for a defined period at a controlled temperature (e.g., 30°C).

-

The reaction is stopped, typically by adding EDTA or by spotting the reaction mixture onto a filter membrane.

-

The amount of phosphorylated substrate is quantified. For radiometric assays, this involves measuring the incorporated radioactivity using a scintillation counter. For non-radiometric assays (e.g., fluorescence-based), the signal is read on a plate reader.

-

-

Data Analysis: The percentage of kinase activity inhibition is calculated for each inhibitor concentration. The IC50 value is determined by fitting the data to a dose-response curve.

Cellular Proliferation Assay

Objective: To assess the ability of a compound to inhibit the growth of cancer cells that are dependent on TRK signaling.

Methodology:

-

Cell Line: A cancer cell line harboring an NTRK gene fusion, such as KM-12 (TPM3-NTRK1 fusion), is commonly used.[4][12]

-

Procedure:

-

Cells are seeded into 96-well plates and allowed to adhere overnight.

-

The cells are then treated with the test inhibitor at a range of concentrations.

-

The plates are incubated for a period of time, typically 72 hours, to allow for cell proliferation.

-

A reagent to measure cell viability (e.g., CellTiter-Glo®, resazurin, or MTS) is added to each well.

-

The signal (luminescence or absorbance) is measured using a plate reader.

-

-

Data Analysis: The percentage of cell growth inhibition is calculated relative to untreated control cells. The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Drug Discovery Workflow

The discovery of novel TRK inhibitors typically follows a structured workflow, from initial screening to lead optimization and preclinical evaluation.

References

- 1. Insights into Current Tropomyosin Receptor Kinase (TRK) Inhibitors: Development and Clinical Application - PMC [pmc.ncbi.nlm.nih.gov]

- 2. aacrjournals.org [aacrjournals.org]

- 3. Development of small-molecule tropomyosin receptor kinase (TRK) inhibitors for NTRK fusion cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Inhibiting TRK Proteins in Clinical Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. TRK Inhibitor Activity and Resistance in TRK Fusion-Positive Cancers in Adults - PMC [pmc.ncbi.nlm.nih.gov]

- 9. “On Trk” - the TrkB signal transduction pathway is an increasingly important target in cancer biology - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. TRK inhibitors in TRK fusion-positive cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

An In-depth Technical Guide to Cellular Target Engagement of Trk Inhibitors

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The compound "Trk-IN-8" is used as a hypothetical example in this guide to illustrate the principles and methodologies for assessing the target engagement of a novel Tropomyosin receptor kinase (Trk) inhibitor. The experimental data presented are representative and for illustrative purposes only.

Introduction

Tropomyosin receptor kinases (Trks) are a family of receptor tyrosine kinases (TrkA, TrkB, and TrkC) that play a crucial role in the development and function of the nervous system.[1][2] Dysregulation of Trk signaling is implicated in various cancers, making them an attractive target for therapeutic intervention.[3] Developing potent and selective Trk inhibitors requires a thorough understanding of their interaction with the target protein within the complex cellular environment. This technical guide provides a detailed overview of the principles and methodologies for assessing the cellular target engagement of a novel Trk inhibitor, using "this compound" as a case study.

The guide will cover two primary methods for direct target engagement—the Cellular Thermal Shift Assay (CETSA) and NanoBRET™ Target Engagement Assay—and a common method for assessing downstream pathway modulation via Western blotting.

Trk Signaling Pathways

Upon binding of their cognate neurotrophin ligands (e.g., NGF for TrkA, BDNF for TrkB), Trk receptors dimerize and autophosphorylate, initiating downstream signaling cascades.[3][4] The two major pathways activated are the Ras/MAPK (mitogen-activated protein kinase) and the PI3K/AKT (phosphoinositide 3-kinase/protein kinase B) pathways, which are critical for cell proliferation, survival, and differentiation.[3][5][6] A potent Trk inhibitor is expected to block these phosphorylation events.

Direct Target Engagement Assays

Directly confirming that a compound binds to its intended target in a cellular context is a critical step in drug development.[7]

Cellular Thermal Shift Assay (CETSA)

CETSA is a biophysical assay that measures the thermal stability of a protein in its native cellular environment.[7][8] The principle is that ligand binding alters the thermal stability of the target protein, resulting in a shift in its melting curve.[8][9]

-

Cell Culture and Treatment:

-

Culture a human cell line expressing the target Trk receptor (e.g., SH-SY5Y for TrkA/B) to ~80% confluency.

-

Treat cells with various concentrations of this compound or DMSO (vehicle control) for a predetermined time (e.g., 1 hour) at 37°C.

-

-

Heating Step:

-

Harvest and resuspend the cells in a suitable buffer (e.g., PBS with protease inhibitors).

-

Aliquot 100 µL of the cell suspension into PCR tubes for each temperature point.

-

Heat the tubes in a thermal cycler for 3 minutes across a temperature gradient (e.g., 40°C to 70°C in 2°C increments), followed by cooling at room temperature for 3 minutes.[9]

-

-

Lysis and Separation:

-

Lyse the cells by subjecting them to three rapid freeze-thaw cycles using liquid nitrogen and a 25°C water bath.

-

Clarify the lysates by centrifugation at 20,000 x g for 20 minutes at 4°C to pellet the precipitated proteins.[9]

-

-

Analysis:

-

Carefully collect the supernatant (soluble protein fraction).

-

Determine the protein concentration of each sample.

-

Analyze equal amounts of protein by SDS-PAGE and Western blot using an antibody specific for the target Trk receptor.

-

| Temperature (°C) | Soluble Trk (% of 40°C Control) - DMSO | Soluble Trk (% of 40°C Control) - 1 µM this compound |

| 40 | 100 | 100 |

| 46 | 98 | 99 |

| 48 | 95 | 98 |

| 50 | 85 | 96 |

| 52 | 60 | 92 |

| 54 | 45 | 85 |

| 56 | 25 | 70 |

| 58 | 10 | 50 |

| 60 | 5 | 30 |

| 62 | <1 | 15 |

| 64 | <1 | 5 |

This data illustrates a thermal stabilization of the Trk receptor upon binding of this compound, indicating target engagement.

NanoBRET™ Target Engagement Intracellular Kinase Assay

The NanoBRET™ assay is a proximity-based method that measures compound binding in live cells.[10] It utilizes Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged kinase and a cell-permeable fluorescent tracer that binds to the kinase's active site. A test compound that engages the target will compete with the tracer, leading to a decrease in the BRET signal.[10][11]

-

Cell Preparation:

-

Transfect HEK293 cells with a plasmid encoding the full-length human Trk receptor fused to NanoLuc® luciferase.

-

24 hours post-transfection, harvest and plate the cells in a white, 96-well assay plate.[12]

-

-

Compound and Tracer Addition:

-

Prepare serial dilutions of this compound in Opti-MEM.

-

Add the diluted compound to the cells.

-

Immediately add the NanoBRET™ kinase tracer at a pre-determined optimal concentration.

-

-

Incubation and Detection:

-

Incubate the plate for 2 hours at 37°C in a CO₂ incubator.

-

Prepare the NanoBRET™ Nano-Glo® Substrate according to the manufacturer's protocol.

-

Add the substrate to each well and read the plate within 10 minutes on a luminometer capable of measuring filtered luminescence at 460 nm (donor) and 618 nm (acceptor).

-

-

Data Analysis:

-

Calculate the raw BRET ratio (Acceptor Emission / Donor Emission).

-

Plot the BRET ratio against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

-

| This compound Conc. (nM) | BRET Ratio (mBU) | % Inhibition |

| 0 | 250 | 0 |

| 0.1 | 248 | 0.8 |

| 1 | 230 | 8.0 |

| 10 | 150 | 40.0 |

| 50 | 65 | 74.0 |

| 100 | 30 | 88.0 |

| 500 | 15 | 94.0 |

| 1000 | 12 | 95.2 |

| IC₅₀ (nM) | ~25 |

This data indicates that this compound potently engages the Trk target in live cells with an IC₅₀ of approximately 25 nM.

Downstream Pathway Modulation

Confirming that target engagement translates into functional modulation of the downstream signaling pathway provides crucial evidence for the inhibitor's mechanism of action.

Western Blot Analysis of p-ERK and p-AKT

Western blotting can be used to measure the phosphorylation status of key downstream effectors like ERK and AKT. A successful Trk inhibitor should reduce the ligand-induced phosphorylation of these proteins.

-

Cell Culture and Treatment:

-

Culture cells (e.g., SH-SY5Y) and serum-starve them overnight to reduce basal signaling.

-

Pre-treat cells with different concentrations of this compound for 1 hour.

-

Stimulate the cells with a neurotrophin (e.g., 50 ng/mL BDNF) for 10 minutes to activate the Trk pathway.

-

-

Lysate Preparation:

-

Electrophoresis and Transfer:

-

Immunoblotting:

-

Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.[14]

-

Incubate the membrane overnight at 4°C with primary antibodies against phospho-ERK (p-ERK), total ERK, phospho-AKT (p-AKT), and total AKT.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

| This compound Conc. (nM) | p-ERK Signal (Relative to Stimulated Control) | p-AKT Signal (Relative to Stimulated Control) |

| 0 (Unstimulated) | 5% | 8% |

| 0 (Stimulated) | 100% | 100% |

| 10 | 85% | 90% |

| 50 | 40% | 55% |

| 200 | 15% | 20% |

| 1000 | <5% | <10% |

This data demonstrates that this compound inhibits neurotrophin-induced phosphorylation of ERK and AKT in a dose-dependent manner, confirming its functional activity downstream of target engagement.

Conclusion

The comprehensive assessment of a novel Trk inhibitor's cellular target engagement requires a multi-faceted approach. Biophysical methods like CETSA and proximity-based assays like NanoBRET™ provide direct evidence of compound binding to the Trk receptor in live cells. These quantitative measures of target engagement, when combined with functional assays such as Western blotting for downstream signaling pathways, create a robust data package. This package is essential for establishing a clear structure-activity relationship, confirming the mechanism of action, and guiding the optimization of lead compounds in drug discovery programs targeting the Trk family of kinases.

References

- 1. Regulation of neurotrophin receptor (Trk) signaling: suppressor of cytokine signaling 2 (SOCS2) is a new player - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Tropomyosin receptor kinase B (TrkB) signalling: targeted therapy in neurogenic tumours - PMC [pmc.ncbi.nlm.nih.gov]

- 3. “On Trk” - the TrkB signal transduction pathway is an increasingly important target in cancer biology - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. aacrjournals.org [aacrjournals.org]

- 7. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]

- 8. annualreviews.org [annualreviews.org]

- 9. tandfonline.com [tandfonline.com]

- 10. NanoBRET TE Intracellular Kinase Assay [promega.jp]

- 11. promega.com [promega.com]

- 12. NanoBRET® Target Engagement Intracellular Kinase Assay, Adherent Format, Technical Manual [promega.jp]

- 13. bio-rad.com [bio-rad.com]

- 14. docs.abcam.com [docs.abcam.com]

- 15. General Western Blot Protocol Overview: Novus Biologicals [novusbio.com]

Methodological & Application

Application Notes and Protocols for Trk Modulators in Neurodegenerative Disease Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tropomyosin receptor kinases (Trks) are a family of high-affinity neurotrophin receptors (TrkA, TrkB, and TrkC) that play a critical role in the development, function, and survival of neurons. Dysregulation of Trk signaling has been implicated in the pathophysiology of various neurodegenerative diseases, including Alzheimer's disease, Parkinson's disease, and Huntington's disease. Consequently, modulation of Trk receptors with small molecule inhibitors or agonists presents a promising therapeutic strategy.

These application notes provide an overview of the use of Trk modulators in preclinical neurodegenerative disease models, with a focus on a representative TrkB agonist, 7,8-dihydroxyflavone (7,8-DHF), and a TrkA inhibitor, GW441756. While the fictitious "Trk-IN-8" is not a known compound, the principles and protocols described herein are applicable to the study of novel Trk inhibitors.

Mechanism of Action: Trk Signaling Pathways

Neurotrophins, such as Nerve Growth Factor (NGF) and Brain-Derived Neurotrophic Factor (BDNF), bind to their respective Trk receptors, inducing receptor dimerization and autophosphorylation of specific tyrosine residues in the intracellular kinase domain. This activation initiates several downstream signaling cascades crucial for neuronal function.

-

PI3K/Akt Pathway: This pathway is a major driver of cell survival and growth. Activated Trk receptors recruit and activate Phosphoinositide 3-kinase (PI3K), which in turn activates Akt. Akt then phosphorylates numerous downstream targets to inhibit apoptosis and promote neuronal survival.

-

RAS/MAPK (ERK) Pathway: This cascade is primarily involved in neuronal differentiation, neurite outgrowth, and synaptic plasticity. The activation of Trk receptors leads to the recruitment of adaptor proteins like Shc and Grb2, which activate Ras. Ras then triggers a phosphorylation cascade involving Raf, MEK, and ERK. Activated ERK translocates to the nucleus to regulate gene expression related to neuronal growth and function.

-

PLCγ Pathway: Activation of Phospholipase C gamma (PLCγ) by Trk receptors leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium, while DAG activates Protein Kinase C (PKC). This pathway is critical for synaptic plasticity and neurotransmitter release.

Small molecule Trk modulators can either inhibit the kinase activity of the receptor, thereby blocking these downstream pathways, or act as agonists, mimicking the effects of neurotrophins to promote neuronal survival and function.

Trk Receptor Signaling Pathways

Preclinical Data for Trk Modulators in Neurodegenerative Disease Models

The following tables summarize preclinical data for the TrkB agonist 7,8-dihydroxyflavone (7,8-DHF) and the TrkA inhibitor GW441756 in mouse models of neurodegenerative diseases.

Table 1: Efficacy of TrkB Agonist 7,8-DHF in a Mouse Model of Huntington's Disease (N171-82Q) [1]

| Parameter | Vehicle Control | 7,8-DHF (5 mg/kg) | 4'-DMA-7,8-DHF (1 mg/kg) |

| Motor Performance (Rotarod) | Decline in performance | Significantly improved | Significantly improved |

| Brain Atrophy | Present | Ameliorated | Ameliorated |

| Median Survival | ~120 days | Extended | Extended |

| Striatal DARPP32 Levels | Reduced | Not Assessed | Preserved |

| Neurogenesis | Impaired | Not Assessed | Rescued |

Table 2: Efficacy of TrkB Agonist 7,8-DHF in a Mouse Model of Alzheimer's Disease (5xFAD) [2]

| Parameter | Vehicle Control | 7,8-DHF (for 2 months from 1 month of age) |

| Cortical Aβ Plaque Deposition | Present | Decreased |

| Dendritic Arbor Complexity (Cortex) | Reduced | Protected against reduction |

| Dendritic Spine Density | No significant change | No significant impact |

| Hippocampal Choline-containing Compounds | Increased | Protected against increase |

| Hippocampal Glutamate Levels | Reduced | Protected against loss |

| Hippocampal Neurogenesis | No change | No significant impact |

Table 3: Efficacy of TrkA Inhibitor GW441756 in a Mouse Model of Alzheimer's Disease (PDAPP J20) [3]

| Parameter | DMSO Control | GW441756 (10 mg/kg/day for 5 days) |

| Hippocampal sAβPPα Levels | Baseline | Increased |

| Hippocampal Aβ40 Levels | Baseline | Trend towards reduction (not significant) |

| Hippocampal Aβ42 Levels | Baseline | Trend towards reduction (not significant) |

| sAβPPα / Aβ42 Ratio | Baseline | Increased |

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols can be adapted for the evaluation of novel Trk inhibitors like "this compound".

In Vivo Efficacy in a Transgenic Mouse Model of Alzheimer's Disease (e.g., 5xFAD)

This workflow outlines the steps to assess the therapeutic potential of a Trk modulator in a mouse model of Alzheimer's disease.

In Vivo Efficacy Workflow

1. Animal Model:

-

5xFAD transgenic mice are a commonly used model, exhibiting amyloid plaque pathology and cognitive deficits.[4]

-

House animals under standard laboratory conditions with ad libitum access to food and water.

-

All procedures should be approved by the institutional animal care and use committee.

2. Drug Administration:

-

Preparation: Dissolve the Trk modulator in a suitable vehicle (e.g., DMSO, followed by dilution in saline or corn oil). The final concentration of the vehicle should be kept low and constant across all groups.

-

Dosing: Administer the compound via oral gavage or intraperitoneal injection at a predetermined dose and frequency. For example, 7,8-DHF has been administered at 5 mg/kg.[1]

-

Treatment Duration: Chronic treatment is typically required to observe effects on pathology and behavior. A treatment period of several weeks to months is common.[2]

3. Behavioral Testing (Morris Water Maze):

-

Purpose: To assess hippocampal-dependent spatial learning and memory.

-

Apparatus: A circular pool filled with opaque water, with a hidden escape platform.

-

Procedure:

-

Acquisition Phase: Train mice for several consecutive days to find the hidden platform. Record the escape latency and path length.

-

Probe Trial: Remove the platform and allow the mouse to swim for a set time (e.g., 60 seconds). Measure the time spent in the target quadrant where the platform was previously located.

-

-

Data Analysis: Compare the performance of the treated group with the vehicle-treated and wild-type control groups.

Biochemical Analysis: Western Blotting for Trk Signaling

1. Sample Preparation:

-

Homogenize brain tissue (e.g., hippocampus or cortex) in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Determine protein concentration using a BCA assay.

2. SDS-PAGE and Transfer:

-

Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel.

-

Separate proteins by electrophoresis.

-

Transfer proteins to a nitrocellulose or PVDF membrane.

3. Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate with primary antibodies overnight at 4°C. Key antibodies include:

-

Phospho-Trk (to assess receptor activation)

-

Total Trk (for normalization)

-

Phospho-Akt and Total Akt

-

Phospho-ERK and Total ERK

-

β-actin (as a loading control)

-

-

Wash the membrane with TBST.

-

Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane with TBST.

4. Detection:

-

Apply an enhanced chemiluminescence (ECL) substrate.

-

Visualize bands using a chemiluminescence imaging system.

-

Quantify band intensities using densitometry software.

Histological Analysis: Immunohistochemistry for Aβ Plaques

1. Tissue Preparation:

-

Perfuse mice with saline followed by 4% paraformaldehyde (PFA).

-

Post-fix the brain in 4% PFA and then transfer to a sucrose solution for cryoprotection.

-

Section the brain using a cryostat or vibratome.

2. Staining:

-

Wash free-floating sections in PBS.

-

Perform antigen retrieval if necessary (e.g., with formic acid for Aβ).

-

Block non-specific binding with a blocking solution (e.g., PBS with 10% normal goat serum and 0.3% Triton X-100).

-

Incubate with a primary antibody against Aβ (e.g., 6E10 or 4G8) overnight at 4°C.

-

Wash sections in PBS.

-

Incubate with a fluorescently labeled secondary antibody for 2 hours at room temperature.

-

Counterstain with a nuclear stain like DAPI.

-

Mount sections onto slides and coverslip.

3. Imaging and Analysis:

-

Capture images using a fluorescence or confocal microscope.

-

Quantify plaque number and area using image analysis software (e.g., ImageJ).

Conclusion

Modulation of Trk signaling is a viable and promising strategy for the development of novel therapeutics for neurodegenerative diseases. The protocols and data presented here provide a framework for the preclinical evaluation of Trk modulators. While the specific compound "this compound" is not described in the literature, the application of these methods to novel, CNS-penetrant Trk inhibitors will be crucial in advancing our understanding of their therapeutic potential and in the development of new treatments for these devastating disorders.

References

- 1. Small-molecule TrkB receptor agonists improve motor function and extend survival in a mouse model of Huntington's disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Protective effects of 7,8-dihydroxyflavone on neuropathological and neurochemical changes in a mouse model of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Paradoxical Effect of TrkA Inhibition in Alzheimer’s Disease Models - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Behaviour Hallmarks in Alzheimer’s Disease 5xFAD Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]

Application of TRK Inhibitors in Organoid Cultures: A Guide for Researchers

Introduction

Tropomyosin receptor kinases (TRKs), encoded by the NTRK genes (NTRK1, NTRK2, NTRK3), are a family of receptor tyrosine kinases that play a crucial role in the development and function of the nervous system.[1] Gene fusions involving NTRK genes can lead to the production of constitutively active TRK fusion proteins, which act as oncogenic drivers in a wide range of adult and pediatric cancers.[2] This has led to the development of highly specific TRK inhibitors that have shown remarkable efficacy in patients with NTRK fusion-positive cancers, irrespective of the tumor's histological type.[2][3]

Patient-derived organoids (PDOs) have emerged as a powerful preclinical model system in cancer research.[4] These three-dimensional, self-organizing cultures recapitulate the genetic and phenotypic heterogeneity of the original tumor, making them an ideal platform for in vitro drug screening and personalized medicine.[4][5] This document provides detailed application notes and protocols for the use of TRK inhibitors in organoid cultures, with a focus on well-characterized inhibitors such as Larotrectinib, Entrectinib, and Repotrectinib, as a proxy for specific but less documented inhibitors like "Trk-IN-8".

Data Presentation: Efficacy of TRK Inhibitors

The following tables summarize the quantitative data on the inhibitory activity of various TRK inhibitors. While specific data for "this compound" is not available in the public domain, the data for clinically approved and next-generation TRK inhibitors provide a strong reference for expected efficacy in organoid-based assays.

Table 1: In Vitro and Enzymatic IC50 Values of First-Generation TRK Inhibitors

| Compound | Target | IC50 (nM) | Assay Type | Reference |

| Larotrectinib | TRKA, TRKB, TRKC | 5-11 | Enzymatic | [2][6] |

| Entrectinib | TRKA, TRKB, TRKC | 1-5 | Enzymatic | [2][6] |

Table 2: IC50 Values of TRK Inhibitors in Patient-Derived Organoid Cultures

| Compound | Organoid Source | IC50 (nM) | 95% Confidence Interval (nM) | Reference |

| Repotrectinib | Pre-larotrectinib secretory carcinoma | 151 | 93–223 | [5] |

| Repotrectinib | Post-larotrectinib progression secretory carcinoma | 270 | 270–421 | [5] |

Table 3: Activity of Next-Generation TRK Inhibitors Against Resistance Mutations

| Compound | Target Mutation | IC50 (nM) | Assay Type | Reference |

| Selitrectinib | Solvent Front Mutations | 2-10 | Not Specified | [7] |

| Repotrectinib | Solvent Front Mutations | 3-4 | Not Specified | [7] |

| Selitrectinib | xDFG Mutations | 124-341 | Not Specified | [7] |

| Repotrectinib | xDFG Mutations | 11.8-67.6 | Not Specified | [7] |

Signaling Pathway Visualization

The following diagram illustrates the canonical TRK signaling pathway, which is a primary target for inhibitors like this compound.

Caption: TRK Receptor Signaling Pathways.

Experimental Protocols

The following protocols provide a general framework for the application of TRK inhibitors in patient-derived organoid cultures. These should be adapted based on the specific organoid type and experimental goals.

Protocol 1: Establishment of Patient-Derived Organoid (PDO) Cultures from Tumor Tissue

This protocol outlines the basic steps for generating organoids from fresh tumor tissue.

Materials:

-

Fresh tumor tissue in collection medium (e.g., Advanced DMEM/F12 with antibiotics)

-

Digestion medium (e.g., Collagenase IV in DMEM/F12)[8]

-

Wash medium (e.g., Advanced DMEM/F12)

-

Basement membrane matrix (e.g., Matrigel®)

-

Organoid growth medium (specific to the tissue of origin)[8]

-

ROCK inhibitor (e.g., Y-27632)[9]

-

Sterile cell culture plates (24- or 48-well)

-

Sterile laboratory equipment (pipettes, tubes, scalpels, etc.)

Procedure:

-

Tissue Processing:

-

Wash the tumor tissue multiple times with cold wash medium to remove any contaminants.

-

Mince the tissue into small fragments (~1-2 mm³) using sterile scalpels.[10]

-

-

Digestion:

-

Transfer the minced tissue to a tube containing digestion medium.

-

Incubate at 37°C for 30-60 minutes with gentle agitation to dissociate the tissue into smaller cell clusters or single cells.[10]

-

-

Isolation of Crypts/Glands (for epithelial tumors):

-

Centrifuge the digested tissue suspension at a low speed (e.g., 300 x g) for 5 minutes.

-

Wash the pellet with cold wash medium.

-

The resulting pellet will contain a mixture of single cells and epithelial crypts/glands.

-

-

Embedding in Basement Membrane Matrix:

-

Culture Initiation:

-

Carefully add pre-warmed organoid growth medium supplemented with a ROCK inhibitor to each well.[9]

-

Culture the organoids at 37°C in a 5% CO2 incubator.

-

Change the medium every 2-3 days. Organoids should become visible within a few days to a week.

-

Protocol 2: Drug Sensitivity and Resistance Assay using PDOs

This protocol describes how to assess the efficacy of TRK inhibitors on established organoid cultures.

Materials:

-

Established PDO cultures

-

TRK inhibitor stock solution (e.g., in DMSO)

-

Organoid growth medium

-

Cell viability assay reagent (e.g., CellTiter-Glo® 3D)

-

Multi-well plates (96- or 384-well, clear bottom for imaging, white for luminescence)

-

Automated liquid handler (recommended for high-throughput screening)

Procedure:

-

Organoid Dissociation and Seeding:

-

Harvest established organoids from the basement membrane matrix using a cell recovery solution or by mechanical disruption in cold medium.[12]

-

Dissociate the organoids into smaller fragments or single cells using a gentle dissociation reagent (e.g., TrypLE™) and mechanical shearing.[12]

-

Count the cells and resuspend them in a mixture of organoid growth medium and basement membrane matrix.

-

Seed the organoid suspension into multi-well plates.

-

-

Drug Treatment:

-

Prepare serial dilutions of the TRK inhibitor in organoid growth medium.

-

After the organoids have reformed (typically 24-48 hours after seeding), carefully remove the existing medium and add the medium containing the different concentrations of the TRK inhibitor. Include a vehicle control (e.g., DMSO).

-

Incubate the plates for a defined period, typically 72-96 hours.[5]

-

-

Viability Assessment:

-

At the end of the treatment period, assess cell viability using a suitable assay. For luminescence-based assays, add the reagent directly to the wells, incubate as per the manufacturer's instructions, and measure the signal using a plate reader.

-

Alternatively, high-content imaging can be used to quantify organoid size, number, and morphology.[9]

-

-

Data Analysis:

-

Normalize the viability data to the vehicle-treated control wells.

-

Plot the dose-response curves and calculate the half-maximal inhibitory concentration (IC50) using appropriate software (e.g., GraphPad Prism).

-

Experimental Workflow and Logical Diagrams

The following diagrams provide a visual representation of the experimental workflows.

Caption: Patient-Derived Organoid (PDO) Generation Workflow.

Caption: Drug Screening Workflow for PDOs.

Disclaimer: These protocols are intended as a general guide. Specific details may need to be optimized for different organoid types and experimental setups. Always adhere to institutional guidelines and safety protocols when working with patient samples and chemical compounds.

References

- 1. Insights into Current Tropomyosin Receptor Kinase (TRK) Inhibitors: Development and Clinical Application - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The promise of TRK inhibitors in pediatric cancers with NTRK fusions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. youtube.com [youtube.com]

- 4. communities.springernature.com [communities.springernature.com]

- 5. Precision oncology using organoids of a secretory carcinoma of the salivary gland treated with TRK-inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. TRK inhibitors in TRK fusion-positive cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 7. TRK Inhibitor Activity and Resistance in TRK Fusion-Positive Cancers in Adults - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Protocol for generation of and high-throughput drug testing with patient-derived colorectal cancer organoids - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Protocol for drug screening of patient-derived tumor organoids using high-content fluorescent imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 10. tuvesonlab.labsites.cshl.edu [tuvesonlab.labsites.cshl.edu]

- 11. StarrLab - Intestinal Organoid Culture [sites.google.com]

- 12. Intestinal organoid co-culture protocol to study cell competition in vitro - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Trk-IN-8 In Vivo Animal Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trk-IN-8 is a potent inhibitor of Tropomyosin receptor kinases (TrkA, TrkB, and TrkC). These receptors are key players in neuronal function and have been identified as oncogenic drivers in a variety of cancers when they are constitutively activated through gene fusions. This document provides detailed application notes and protocols for the use of this compound in in vivo animal studies, with a focus on xenograft models for cancer research.

Disclaimer: Extensive literature searches did not yield specific in vivo dosage, administration, or formulation data for this compound. The following protocols and dosage information are based on general practices for preclinical evaluation of kinase inhibitors and data available for other structurally related Trk inhibitors. Researchers should consider this a starting point and perform necessary dose-range finding and toxicology studies to establish a safe and efficacious dose for this compound.

Trk Signaling Pathway

The Tropomyosin receptor kinases (TrkA, TrkB, and TrkC) are receptor tyrosine kinases activated by neurotrophins. Upon ligand binding, the receptors dimerize and autophosphorylate, initiating downstream signaling cascades, primarily the RAS/MAPK and PI3K/AKT pathways, which are crucial for cell survival, proliferation, and differentiation. In cancers driven by NTRK gene fusions, the resulting chimeric proteins are constitutively active, leading to uncontrolled cell growth.

Caption: Trk signaling pathway and the inhibitory action of this compound.

Quantitative Data for Trk Inhibitors in Preclinical Models

While specific data for this compound is unavailable, the following table summarizes in vivo dosage information for other Trk inhibitors, which can serve as a reference for designing initial studies.

| Inhibitor | Animal Model | Tumor Type | Route of Administration | Dosage | Reference |

| Entrectinib | Mouse Xenograft | Neuroblastoma | Oral | Not Specified | [1] |

| 1D228 | Mouse Xenograft | Gastric, Liver | Not Specified | 2 mg/kg | [2] |

Experimental Protocols

Protocol 1: General In Vivo Efficacy Study in a Subcutaneous Xenograft Model

This protocol outlines a typical workflow for evaluating the anti-tumor efficacy of a Trk inhibitor in a mouse xenograft model.

Caption: A typical experimental workflow for an in vivo xenograft study.

1. Materials and Reagents:

-

This compound

-

NTRK-fusion positive cancer cell line (e.g., KM12 colorectal cancer cells)

-

Immunodeficient mice (e.g., athymic nude mice, 6-8 weeks old)

-

Cell culture medium and supplements

-

Matrigel or similar basement membrane matrix

-

Vehicle components (e.g., DMSO, PEG300, Tween 80, sterile saline or PBS)

-

Calipers for tumor measurement

-

Anesthesia

2. Cell Culture:

-

Culture the NTRK-fusion positive cancer cell line according to standard protocols.

-

Harvest cells during the logarithmic growth phase and ensure high viability (>95%).

-

Resuspend cells in a 1:1 mixture of serum-free medium and Matrigel at a concentration of 1 x 10^7 cells/mL.

3. Tumor Implantation:

-

Anesthetize the mice.

-

Subcutaneously inject 100 µL of the cell suspension (1 x 10^6 cells) into the flank of each mouse.

4. Tumor Growth Monitoring and Randomization:

-

Monitor tumor growth by measuring the length and width of the tumors with calipers every 2-3 days.

-

Calculate tumor volume using the formula: (Length x Width^2) / 2.

-

When tumors reach an average volume of 100-200 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group).

5. Formulation and Administration of this compound:

-

Formulation (Example for a poorly soluble compound):

-

Prepare a stock solution of this compound in 100% DMSO.

-

For a final formulation of 5% DMSO, 30% PEG300, 5% Tween 80, and 60% sterile saline, calculate the required volumes.

-

On the day of dosing, dilute the this compound stock with PEG300, then add Tween 80, and finally the saline, ensuring the solution is clear before administration.

-

-

Dosage and Administration:

-

Based on data from other Trk inhibitors, a starting dose range of 1-10 mg/kg could be explored.

-

Administer the formulation via oral gavage or intraperitoneal injection once daily.

-

The control group should receive the vehicle only.

-

The volume of administration should be consistent, typically 100-200 µL for mice.

-

6. Efficacy Evaluation:

-

Continue to monitor tumor volume and body weight 2-3 times per week.

-

Observe the animals daily for any clinical signs of toxicity.

-

The study endpoint may be a pre-determined tumor volume (e.g., 1500-2000 mm³), a specific study duration, or signs of significant toxicity.

7. Data Analysis:

-

Calculate the percent tumor growth inhibition (%TGI).

-

Perform statistical analysis (e.g., t-test or ANOVA) to determine the significance of the anti-tumor effect.

Protocol 2: Pharmacokinetic Study in Rats

This protocol provides a general framework for assessing the pharmacokinetic profile of this compound in rats.

1. Animals and Housing:

-

Use male Sprague-Dawley rats (200-250 g).

-

House the animals in a controlled environment with a 12-hour light/dark cycle and access to food and water ad libitum.

2. Formulation and Dosing:

-

Prepare the formulation of this compound as described in Protocol 1.

-

For intravenous (IV) administration, ensure the compound is fully solubilized, and the formulation is sterile. A common vehicle is a solution of DMSO and PEG400.

-

For oral (PO) administration, a suspension or solution can be used.

-

Administer a single dose of this compound (e.g., 5 mg/kg for IV and 10 mg/kg for PO).

3. Blood Sampling:

-

Collect blood samples (approximately 200 µL) from the tail vein or another appropriate site at pre-defined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).

-

Collect blood into tubes containing an anticoagulant (e.g., EDTA).

-

Centrifuge the blood samples to separate the plasma.

4. Sample Analysis:

-

Analyze the plasma concentrations of this compound using a validated analytical method, such as LC-MS/MS.

5. Pharmacokinetic Analysis:

-

Use non-compartmental analysis to determine key pharmacokinetic parameters, including:

-

Maximum plasma concentration (Cmax)

-

Time to reach maximum concentration (Tmax)

-

Area under the plasma concentration-time curve (AUC)

-

Half-life (t1/2)

-

Clearance (CL)

-

Volume of distribution (Vd)

-

Oral bioavailability (%F)

-

Conclusion

The provided application notes and protocols offer a comprehensive guide for the in vivo evaluation of this compound. Due to the absence of specific published data for this compound, researchers are strongly encouraged to conduct initial dose-finding and tolerability studies to establish a safe and effective dose range for their specific animal model and cancer type. The methodologies outlined here for xenograft efficacy and pharmacokinetic studies provide a robust framework for the preclinical development of this promising Trk inhibitor.

References

Application Notes and Protocols for High-Throughput Screening with Trk-IN-8

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Tropomyosin receptor kinase (Trk) family, comprising TrkA, TrkB, and TrkC, are receptor tyrosine kinases that play a critical role in the development and function of the nervous system.[1][2][3] These receptors and their corresponding neurotrophin ligands (NGF for TrkA, BDNF for TrkB, and NT-3 for TrkC) are crucial for regulating cell differentiation, proliferation, and survival.[1] Aberrant activation of Trk signaling, often through chromosomal rearrangements leading to NTRK gene fusions, is an oncogenic driver in a wide range of adult and pediatric tumors.[1][4] This has established the Trk pathway as a significant target for cancer therapy.[5]

Upon activation, Trk receptors trigger downstream signaling cascades, primarily the RAS/RAF/MEK/ERK (MAPK) and the PI3K/AKT pathways, which are fundamental for cell growth and survival.[1][4][6][7] Trk-IN-8 is a potent, selective, and hypothetical pan-Trk inhibitor designed for research purposes. These application notes provide detailed protocols and workflows for utilizing this compound as a control compound in high-throughput screening (HTS) campaigns aimed at identifying novel modulators of the Trk signaling pathway.

Trk Signaling Pathway Overview

The binding of a neurotrophin ligand to its corresponding Trk receptor induces receptor dimerization and autophosphorylation of tyrosine residues in the intracellular kinase domain.[6][8] This phosphorylation creates docking sites for adaptor proteins like Shc and GRB2, leading to the activation of two major downstream pathways:

-

RAS/MAPK Pathway: Recruitment of the GRB2/SOS complex activates RAS, which in turn initiates a phosphorylation cascade through RAF, MEK, and ERK.[1][9] Activated ERK translocates to the nucleus to regulate transcription factors involved in cell proliferation and differentiation.[1]

-

PI3K/AKT Pathway: Activated Trk receptors can also recruit and activate Phosphoinositide 3-kinase (PI3K).[1] PI3K phosphorylates PIP2 to generate PIP3, which subsequently leads to the activation of AKT (also known as Protein Kinase B) via PDK1.[6][9] The AKT pathway is a critical mediator of cell survival and an inhibitor of apoptosis.[6]

Caption: The Trk signaling cascade activates the PI3K/AKT and RAS/MAPK pathways.

Quantitative Data for this compound

The following tables summarize the representative biochemical activity of this compound and the performance metrics for a typical cell-based high-throughput screening assay using this compound as a positive control.

Table 1: Biochemical Profile of this compound (Representative Data)

| Target Kinase | IC50 (nM) | Assay Format |

|---|---|---|

| TrkA | 2.5 | Biochemical Kinase Assay |

| TrkB | 5.1 | Biochemical Kinase Assay |

| TrkC | 4.3 | Biochemical Kinase Assay |

| TrkA G595R ¹ | 15.2 | Cellular Assay |

| TrkC G623R ¹ | 20.8 | Cellular Assay |

¹ Commonly observed resistance mutations.

Table 2: HTS Assay Performance with this compound Control (Representative Data)

| Parameter | Value | Description |

|---|---|---|

| Assay Format | Cell-Based Reporter | NFAT-β-lactamase in CHO-K1 cells expressing TrkA[10] |

| Z' Factor | 0.75 | A measure of assay quality and robustness[10] |

| Signal to Background | 5.5-fold | Ratio of the signal from stimulated vs. unstimulated cells[10] |

| This compound IC50 | 12 nM | Potency in the cell-based assay |

| DMSO Control | 0% Inhibition | Negative control |

| Ligand (NGF) EC50 | 0.044 nM | Potency of the stimulating ligand in the assay[10] |

High-Throughput Screening (HTS) Workflow

A typical HTS campaign is a multi-step process designed to efficiently identify and validate potential drug candidates from large compound libraries.[11][12] The process begins with robust assay development and proceeds through screening, hit confirmation, and initial characterization.[12]

Caption: A generalized workflow for a high-throughput screening campaign.

Experimental Protocol: Cell-Based HTS Assay for Trk Inhibitors

This protocol describes a robust, cell-based assay suitable for high-throughput screening to identify inhibitors of Trk kinase activity. The methodology is based on a reporter gene assay format, which provides a reliable and scalable readout.[10]

Objective: To identify and characterize inhibitors of ligand-induced TrkA activation in a 1536-well plate format.

Assay Principle: This assay utilizes a CHO-K1 cell line stably expressing full-length human TrkA and a Nuclear Factor of Activated T-cells (NFAT) response element driving the expression of a beta-lactamase reporter gene.[10] Binding of the Nerve Growth Factor (NGF) ligand to TrkA activates the PLC-γ pathway, leading to NFAT-mediated expression of beta-lactamase.[10] Potent TrkA inhibitors will block this signaling cascade, resulting in a decrease in beta-lactamase activity, which is measured using a FRET-based substrate.[10]

Materials and Reagents:

-

Cells: TrkA-NFAT-bla CHO-K1 stable cell line

-

Growth Medium: F-12K Medium with 10% FBS, 1% Pen-Strep, 500 µg/mL G418

-

Assay Medium: Opti-MEM

-

Ligand: Recombinant Human NGF

-

Positive Control: this compound (10 mM stock in DMSO)

-

Negative Control: DMSO

-

Assay Plates: 1536-well, solid black, tissue-culture treated plates

-

Detection Reagent: LiveBLAzer™ FRET-B/G Substrate (CCF4-AM)

-

Instrumentation: Automated liquid handler, plate reader with FRET capability

Protocol Steps:

-

Cell Plating:

-

Harvest TrkA-NFAT-bla CHO-K1 cells and resuspend in Assay Medium to a density of 2 x 10⁶ cells/mL.

-

Using an automated liquid handler, dispense 5 µL of the cell suspension into each well of a 1536-well assay plate (10,000 cells/well).

-

Incubate the plate for 4-6 hours at 37°C, 5% CO₂ to allow cells to attach.

-

-

Compound Addition:

-

Prepare a compound source plate by serial diluting the screening library compounds, this compound (positive control), and DMSO (negative control).

-

Using a pintool or acoustic dispenser, transfer 50 nL of compound solution to the assay plate. The final concentration of DMSO should be ≤ 0.1%.[12]

-

Incubate for 60 minutes at 37°C.

-

-

Ligand Stimulation:

-

Prepare a solution of NGF in Assay Medium at a concentration corresponding to the EC80 (e.g., ~0.1 nM).

-

Add 1 µL of the NGF solution to all wells except for the negative control wells (which receive 1 µL of Assay Medium alone).

-

Incubate the plate for 5 hours at 37°C, 5% CO₂.

-

-

Signal Detection:

-

Prepare the LiveBLAzer™ FRET-B/G Substrate according to the manufacturer's instructions.

-

Dispense 2 µL of the substrate solution into each well.

-

Incubate the plate for 2 hours at room temperature, protected from light.

-

-

Data Acquisition:

-

Read the plate on a compatible plate reader using an excitation wavelength of 409 nm and measuring emission at both 460 nm (coumarin) and 530 nm (fluorescein).

-

Data Analysis:

-

Calculate Emission Ratio: For each well, calculate the ratio of the 460 nm emission to the 530 nm emission.

-

Determine Percent Inhibition: Use the average signals from the control wells to calculate the percent inhibition for each test compound:

-

% Inhibition = 100 * (1 - [Signal_Compound - Signal_Positive_Control] / [Signal_Negative_Control - Signal_Positive_Control])

-

-

Assay Quality Control: Calculate the Z' factor for each plate to ensure assay performance is acceptable (Z' > 0.5).[10][12]

-

Z' = 1 - (3 * (SD_Negative_Control + SD_Positive_Control)) / |Mean_Negative_Control - Mean_Positive_Control|

-

-

Hit Identification: Identify "active" wells as those with signals greater than 3 standard deviations from the mean of the negative control.[12]

-

IC50 Determination: For confirmed hits, perform dose-response experiments and fit the data to a four-parameter logistic model to determine the IC50 value.

References

- 1. Insights into Current Tropomyosin Receptor Kinase (TRK) Inhibitors: Development and Clinical Application - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. scholars.uthscsa.edu [scholars.uthscsa.edu]

- 4. Development of small-molecule tropomyosin receptor kinase (TRK) inhibitors for NTRK fusion cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A novel c-Met/TRK inhibitor 1D228 efficiently inhibits tumor growth by targeting angiogenesis and tumor cell proliferation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. “On Trk” - the TrkB signal transduction pathway is an increasingly important target in cancer biology - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. youtube.com [youtube.com]

- 9. researchgate.net [researchgate.net]

- 10. Cellular Assays for High-Throughput Screening for Modulators of Trk Receptor Tyrosine Kinases - PMC [pmc.ncbi.nlm.nih.gov]

- 11. High throughput screening in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. High-throughput Screening Steps | Small Molecule Discovery Center (SMDC) [pharm.ucsf.edu]

Troubleshooting & Optimization

Trk-IN-8 solubility and formulation for experiments

Welcome to the technical support center for Trk-IN-8. This resource provides researchers, scientists, and drug development professionals with essential information for the effective use of this compound in experiments. Below you will find frequently asked questions, troubleshooting guides, and detailed protocols to ensure the successful application of this potent TRK inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a potent inhibitor of Tropomyosin receptor kinases (Trk). It exhibits strong inhibitory activity against TrkA, as well as the G595R mutant of TrkA and the G623R mutant of TrkC.[1][2][3] The mechanism of action for many Trk inhibitors involves binding to the ATP pocket of the kinase domain, which prevents phosphorylation and activation of downstream signaling pathways. This ultimately interferes with cell proliferation, differentiation, and survival signals that are mediated by Trk receptors.

Q2: What are the recommended storage conditions for this compound?

A2: For long-term storage, it is recommended to store this compound as a solid powder at -20°C. If dissolved in a solvent such as DMSO, it should be stored at -80°C. Always refer to the Certificate of Analysis provided by the supplier for the most accurate and lot-specific storage information.[1]

Q3: In which solvents is this compound soluble?

Troubleshooting Guide

| Issue | Possible Cause | Recommended Solution |

| Compound Precipitation in Stock Solution | - Exceeded solubility limit.- Improper storage (e.g., temperature fluctuations, moisture absorption by DMSO).- Use of old or poor-quality solvent. | - Ensure the concentration does not exceed the solubility limit. If unknown, prepare a more dilute stock solution.- Store stock solutions at -80°C in tightly sealed vials to prevent moisture absorption.- Always use fresh, anhydrous grade DMSO for preparing stock solutions. |

| Precipitation in Aqueous Buffer/Media | - Low aqueous solubility of the compound.- The final concentration of the organic solvent (e.g., DMSO) is too low to maintain solubility. | - Increase the final percentage of the organic solvent if compatible with the experimental system. However, be mindful of solvent toxicity.- Consider the use of a co-solvent or a formulation with excipients like PEG300, Tween 80, or Cremophor EL for in vivo studies. - Prepare the final dilution immediately before use. |

| Inconsistent Experimental Results | - Degradation of the compound.- Inaccurate concentration of the stock solution.- Multiple freeze-thaw cycles of the stock solution. | - Store the compound and its solutions as recommended to prevent degradation.- Calibrate pipettes and ensure accurate weighing of the compound for stock solution preparation.- Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles. |

| Cell Viability Issues in In Vitro Assays | - High concentration of the organic solvent (e.g., DMSO).- Inherent cytotoxicity of the compound at the tested concentrations. | - Ensure the final concentration of DMSO in the cell culture medium is low (typically ≤ 0.5%) and include a vehicle control in your experiment.- Perform a dose-response curve to determine the cytotoxic threshold of this compound for your specific cell line. |

Solubility and Formulation Data

Note: Specific quantitative solubility data for this compound is not publicly available. The following tables provide example data based on structurally similar compounds and common practices for formulating kinase inhibitors. It is imperative to empirically determine the solubility and optimal formulation for your specific experimental conditions.

Table 1: Example Solubility of Similar TRK Inhibitors in Common Solvents

| Solvent | Example Solubility | Remarks |

| DMSO | ≥ 50 mg/mL | Should be stored in small aliquots at -80°C. Avoid moisture. |

| Ethanol | < 1 mg/mL (practically insoluble) | Not recommended as a primary solvent. |

| Water | < 1 mg/mL (practically insoluble) | Not recommended for preparing stock solutions. |

Table 2: Recommended Starting Formulations for Experiments

| Experiment Type | Vehicle Composition | Final Concentration Range | Notes |

| In Vitro (Cell-based assays) | DMSO | 1 nM - 10 µM | Prepare a high-concentration stock solution in DMSO (e.g., 10 mM). Serially dilute in culture medium to the final desired concentration. Ensure the final DMSO concentration is non-toxic to the cells (typically ≤ 0.5%). |

| In Vivo (Rodent models) | Example 1: 5% DMSO + 30% PEG300 + 5% Tween 80 + 60% SalineExample 2: 10% DMSO + 90% Corn Oil | 1 - 50 mg/kg | The choice of vehicle depends on the route of administration (e.g., oral gavage, intraperitoneal injection). The formulation should be prepared fresh daily. Sonication may be required to achieve a uniform suspension. A vehicle-only control group is essential. |

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution for In Vitro Experiments

-

Weighing the Compound: Accurately weigh a precise amount of this compound powder in a sterile microcentrifuge tube.

-

Adding Solvent: Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).

-

Dissolution: Vortex the solution for 1-2 minutes until the compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.

-

Storage: Aliquot the stock solution into single-use, light-protected vials and store at -80°C.

Protocol 2: Preparation of Working Solutions for Cell-Based Assays

-

Thawing: Thaw a single aliquot of the this compound stock solution at room temperature.

-